3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group, along with the pyrazolo[1,5-a]pyrimidine core, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Pyrazolo[1,5-a]pyrimidines
are a type of heterocyclic aromatic organic compound with a pyrazole ring fused to a pyrimidine ring. Compounds in this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Chlorophenyl compounds
, on the other hand, are a type of aromatic compound that contains a phenyl group attached to a chlorine atom. These compounds have been found to exhibit various biological activities, depending on the other functional groups present in the molecule .
It’s also important to note that the development of a new drug involves a complex process that includes the identification of a target, the discovery of a lead compound, and the optimization of the lead compound’s properties through medicinal chemistry. This process requires a deep understanding of the biological system , as well as the ability to design and synthesize compounds with the desired properties .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization with a pyrazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the N-pentyl group, which may affect its biological activity.
2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the chlorophenyl group, resulting in different chemical properties.
Uniqueness
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the combination of its chlorophenyl and N-pentyl groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-4-5-8-11-21-17-12-13(2)22-19-18(14(3)23-24(17)19)15-9-6-7-10-16(15)20/h6-7,9-10,12,21H,4-5,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDQIWNLCPFECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.